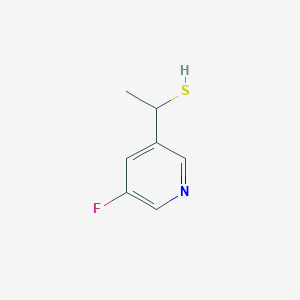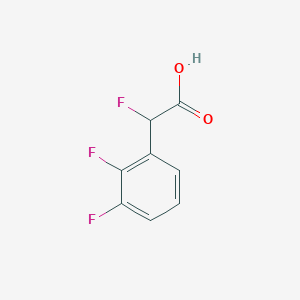
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H15N3O3 It is known for its unique structure, which includes an isoindoline-1,3-dione moiety and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide typically involves the reaction of isoindoline-1,3-dione derivatives with piperidine-4-carboxamide. One common method includes the use of peptide coupling reactions, where the amine group of the piperidine-4-carboxamide reacts with the carboxyl group of the isoindoline-1,3-dione derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale peptide coupling reactions. These reactions are optimized for high yield and purity, using automated synthesizers and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Isoindoline derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or modulation. This interaction is facilitated by the isoindoline-1,3-dione moiety, which acts as a key binding site .
類似化合物との比較
Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide: Similar structure but with an acetamide group instead of a piperidine ring.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: Contains a similar isoindoline-1,3-dione moiety but with different substituents.
Uniqueness
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide is unique due to its combination of the isoindoline-1,3-dione moiety and the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C14H15N3O3 |
|---|---|
分子量 |
273.29 g/mol |
IUPAC名 |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20) |
InChIキー |
QXBFEIDTPNTYAW-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13316333.png)
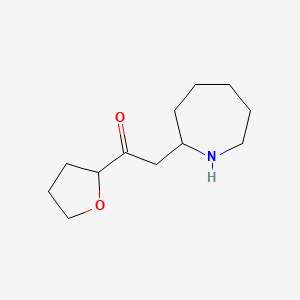
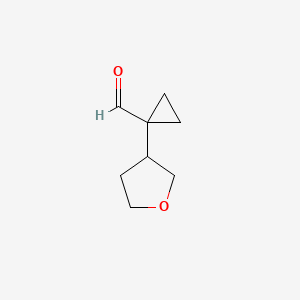
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
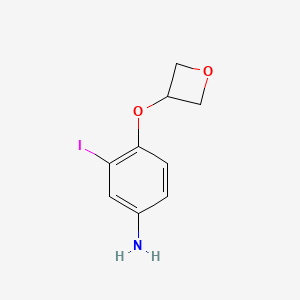

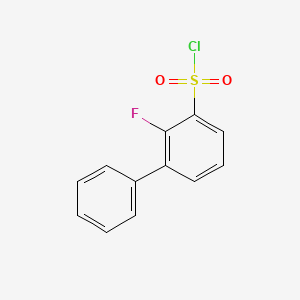
![1-[5-Fluoro-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13316386.png)
![5-[(Pent-4-yn-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13316390.png)
